molecular formula C13H14BrN3O2 B6792741 N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-1-methoxycyclobutane-1-carboxamide

N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-1-methoxycyclobutane-1-carboxamide

Cat. No.: B6792741
M. Wt: 324.17 g/mol
InChI Key: LJPPHSXQWIELIA-UHFFFAOYSA-N
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Description

N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-1-methoxycyclobutane-1-carboxamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological properties and have been extensively studied for their potential therapeutic applications. The presence of the bromo group and the imidazo[1,2-a]pyridine core in the structure of this compound suggests that it may exhibit unique chemical and biological activities.

Preparation Methods

The synthesis of N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-1-methoxycyclobutane-1-carboxamide can be achieved through a chemodivergent approach. This involves the reaction of α-bromoketones with 2-aminopyridines under different conditions to yield either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines . For the synthesis of 3-bromoimidazo[1,2-a]pyridines, the reaction is typically carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant, promoting a one-pot tandem cyclization/bromination process . Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-1-methoxycyclobutane-1-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-1-methoxycyclobutane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-1-methoxycyclobutane-1-carboxamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity. The bromo group may enhance the compound’s binding affinity to its targets, leading to more potent biological effects .

Comparison with Similar Compounds

Similar compounds to N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-1-methoxycyclobutane-1-carboxamide include other imidazo[1,2-a]pyridines such as:

This compound stands out due to its unique combination of the bromo group and the imidazo[1,2-a]pyridine core, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-1-methoxycyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2/c1-19-13(5-3-6-13)12(18)16-10-8-15-11-9(14)4-2-7-17(10)11/h2,4,7-8H,3,5-6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPPHSXQWIELIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)C(=O)NC2=CN=C3N2C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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